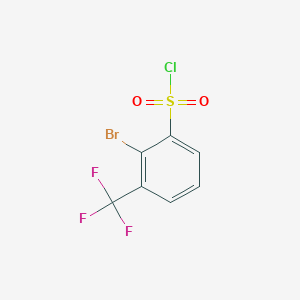

2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

Description

2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with a bromine substituent at the 2-position and a trifluoromethyl (CF₃) group at the 3-position of the benzene ring. This compound is characterized by its electron-withdrawing substituents (Br and CF₃), which significantly influence its reactivity in organic synthesis, particularly in coupling reactions and sulfonamide formation.

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLHRPVOQDBLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride typically involves the sulfonylation of 2-bromo-3-(trifluoromethyl)benzene. One common method is the reaction of 2-bromo-3-(trifluoromethyl)benzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to facilitate the sulfonylation process, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced forms.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom, a trifluoromethyl group, and a sulfonyl chloride moiety attached to a benzene ring. These structural attributes confer unique reactivity and biological properties, making it an important building block in synthetic chemistry.

Building Block in Synthesis

2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride serves as a key intermediate in the synthesis of complex organic molecules. Its sulfonyl chloride group is particularly useful for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Reactions Involving the Compound

- Nucleophilic Substitution: The sulfonyl chloride can be replaced by various nucleophiles such as amines and alcohols to form sulfonamide derivatives and other functionalized products.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.25 - 64 µg/mL |

| Related Trifluoromethyl Compounds | Varies (specific MIC values not listed) |

The presence of halogen substituents enhances interaction with bacterial cell membranes, leading to increased permeability and cell death.

Synthesis of Functional Materials

The compound is utilized in the development of specialty chemicals and materials due to its unique reactivity. It can be incorporated into polymer matrices or used to synthesize functionalized surfaces with specific properties, such as hydrophobicity or biocompatibility.

Case Study 1: Antibacterial Applications

A study evaluated the antibacterial activity of various benzenesulfonate derivatives, including those derived from this compound. The results indicated that these compounds exhibited significant activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The minimum inhibitory concentrations ranged from 0.39 to 3.12 mg/L for different derivatives, demonstrating their potential as antibacterial agents .

Case Study 2: Synthesis of Biaryl Compounds

In another research project, the compound was used as a precursor for synthesizing biaryl compounds through palladium-catalyzed coupling reactions. The resulting products displayed enhanced biological activity, suggesting that modifications at the trifluoromethyl position could lead to improved pharmacological properties .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. The electrophilic sulfur atom in the sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The bromine and trifluoromethyl groups on the benzene ring influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Reactivity in Palladium-Catalyzed Reactions

The presence of bromine and CF₃ in this compound distinguishes it from other analogs. For instance:

Electronic and Steric Effects

- Electron-Withdrawing Groups: Both Br and CF₃ withdraw electron density, activating the sulfonyl chloride toward nucleophilic attack.

- Comparison with Non-Halogenated Analogs: Compounds like 3-(trifluoromethyl)benzenesulfonyl chloride lack bromine, limiting their utility in cross-coupling reactions but simplifying sulfonamide synthesis .

Stability and Handling

Sulfonyl chlorides are generally moisture-sensitive. While specific data for the target compound is unavailable, 3-(trifluoromethyl)benzenesulfonyl chloride requires storage at 0–6°C , suggesting similar precautions for the brominated analog.

Biological Activity

2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial and antifungal activities, as well as its structural characteristics that influence these activities.

Structural Characteristics

The compound features a trifluoromethyl group and a sulfonyl chloride moiety, which are known to enhance lipophilicity and alter cell membrane permeability. These modifications can significantly impact the biological activity of the compound.

| Structural Feature | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential interactions with biological targets. |

| Trifluoromethyl Group | Increases lipophilicity, potentially improving cell membrane penetration. |

| Sulfonyl Chloride Moiety | Serves as a reactive site for further chemical modifications or interactions with biological molecules. |

Antibacterial Activity

Research indicates that compounds containing sulfonyl groups, particularly those with halogen substitutions such as bromine and trifluoromethyl groups, often exhibit significant antibacterial properties. For instance, related benzenesulfonate derivatives have shown activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .

- Case Study: Antibacterial Efficacy

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | TBD | Methicillin-sensitive S. aureus |

| Related benzenesulfonate derivatives | 0.39 - 3.12 | Methicillin-resistant S. aureus |

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound interacts with bacterial cell membranes or specific intracellular targets, disrupting cellular functions and leading to cell death.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves chlorination of the corresponding sulfonic acid using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, sulfonic acid derivatives are refluxed with SOCl₂ under anhydrous conditions to introduce the sulfonyl chloride group. Key steps include:

- Purification : Distillation or recrystallization to remove excess reagents and byproducts (e.g., SO₂, HCl).

- Optimization : Reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 sulfonic acid to SOCl₂) are critical for maximizing yield (>80%) and minimizing decomposition .

Note: Analogous methods for structurally similar compounds (e.g., 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride) validate this approach .

Q. How do bromine and trifluoromethyl substituents influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodology : The electron-withdrawing effects of Br and CF₃ groups enhance the electrophilicity of the sulfonyl chloride, accelerating nucleophilic attack. To assess this:

- Kinetic Studies : Compare reaction rates with non-substituted analogs using amines or alcohols as nucleophiles.

- Computational Analysis : Density Functional Theory (DFT) calculations can quantify the electron-deficient nature of the sulfonyl group via LUMO energy levels .

Experimental data from 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride show a 3–5× rate increase in sulfonamide formation compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies control regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Methodology : Regioselectivity is dictated by substituent positioning and reaction conditions:

- Directing Effects : The Br atom at position 2 directs nucleophiles to the para position (position 5), while steric hindrance from CF₃ at position 3 limits ortho substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor NAS by stabilizing transition states.

- Catalysis : Cu(I) or Pd(0) catalysts enable cross-coupling reactions, overriding inherent regioselectivity (e.g., Suzuki-Miyaura couplings) .

Q. How can researchers resolve contradictions in reported reaction yields when using different chlorinating agents?

- Methodology : Systematic comparison of agents (SOCl₂ vs. PCl₅) under controlled conditions:

- Yield Analysis : Monitor reaction progress via TLC or HPLC. SOCl₂ typically provides higher yields (>75%) due to milder conditions, while PCl₅ may cause over-chlorination.

- Byproduct Profiling : Use GC-MS to identify side products (e.g., sulfonic anhydrides) and adjust stoichiometry or quenching protocols .

Q. What spectroscopic techniques effectively characterize this compound and distinguish it from structural isomers?

- Methodology :

- ¹⁹F NMR : Distinguishes CF₃ (δ ≈ -60 ppm) from other fluorinated groups.

- HRMS : Confirms molecular ion [M-Cl]⁺ with m/z 291.92 (calc. for C₇H₄BrF₃O₂S).

- X-ray Crystallography : Resolves positional isomerism (e.g., Br at position 2 vs. 4) via bond-length analysis .

Q. How should one design experiments to evaluate the bioactivity of derivatives synthesized from this compound?

- Methodology :

- In Vitro Assays : Test sulfonamide derivatives against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based inhibition assays.

- Structure-Activity Relationships (SAR) : Modify the sulfonyl chloride with varied amines and correlate substitutions with IC₅₀ values.

- Metabolic Stability : Assess fluorinated derivatives in hepatocyte models to leverage CF₃’s resistance to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.